

"4-Bromo-2,6-difluorobenzoic acid" solubility data

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Compound of Interest

Compound Name: 4-Bromo-2,6-difluorobenzoic Acid

Cat. No.: B068048

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An In-depth Technical Guide on **4-Bromo-2,6-difluorobenzoic Acid**: Solubility, Analysis, and Biological Interactions

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for **4-Bromo-2,6-difluorobenzoic acid**. It is important to note that while extensive searches have been conducted, specific quantitative solubility data for this compound in various solvents remains largely unavailable in the public domain. The experimental protocols provided are based on established methods for analogous compounds and should be adapted and validated for specific laboratory conditions.

Introduction

4-Bromo-2,6-difluorobenzoic acid (CAS No. 183065-68-1) is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and material science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzoic acid core, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. This guide provides an in-depth look at the solubility characteristics, methods for its experimental determination, and its interactions with key biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-2,6-difluorobenzoic acid** is presented in the table below.

Property	Value
Molecular Formula	C ₇ H ₃ BrF ₂ O ₂
Molecular Weight	237.00 g/mol
Appearance	White to off-white crystalline solid
Melting Point	198-201 °C
Boiling Point	271.7 °C at 760 mmHg (Predicted)
pKa	2.11 ± 0.10 (Predicted)

Solubility Data

Quantitative solubility data for **4-Bromo-2,6-difluorobenzoic acid** in a range of common laboratory solvents is not readily available in published literature. However, qualitative descriptions indicate that it is soluble in methanol and other organic solvents. The solubility of substituted benzoic acids is a complex function of the interplay between the lipophilic benzene ring, the polar carboxylic acid group, and the influence of the specific substituents on the crystal lattice energy and solvation.

For a comprehensive understanding, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of **4-Bromo-2,6-difluorobenzoic acid**. These protocols are based on standard methods for aromatic carboxylic acids.

Gravimetric Method

This method relies on the preparation of a saturated solution at a constant temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Protocol:

- Sample Preparation: Add an excess amount of **4-Bromo-2,6-difluorobenzoic acid** to a known volume of the desired solvent (e.g., methanol, ethanol, acetone, water) in a sealed, temperature-controlled vessel.
- Equilibration: Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: Allow the mixture to stand undisturbed at the set temperature for at least 12 hours to allow the undissolved solid to settle.
- Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility. The pipette should be fitted with a filter to prevent the transfer of any solid particles.
- Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
- Mass Determination: Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.
- Calculation: The solubility (S) is calculated using the following formula:

$$S \text{ (g/100 mL)} = (\text{Mass of residue (g)} / \text{Volume of supernatant withdrawn (mL)}) * 100$$

UV-Vis Spectrophotometric Method

This method is suitable for compounds that exhibit a significant UV absorbance and relies on the correlation between absorbance and concentration (Beer-Lambert Law).

Protocol:

- Determination of λ_{max} : Prepare a dilute standard solution of **4-Bromo-2,6-difluorobenzoic acid** in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_{max}).

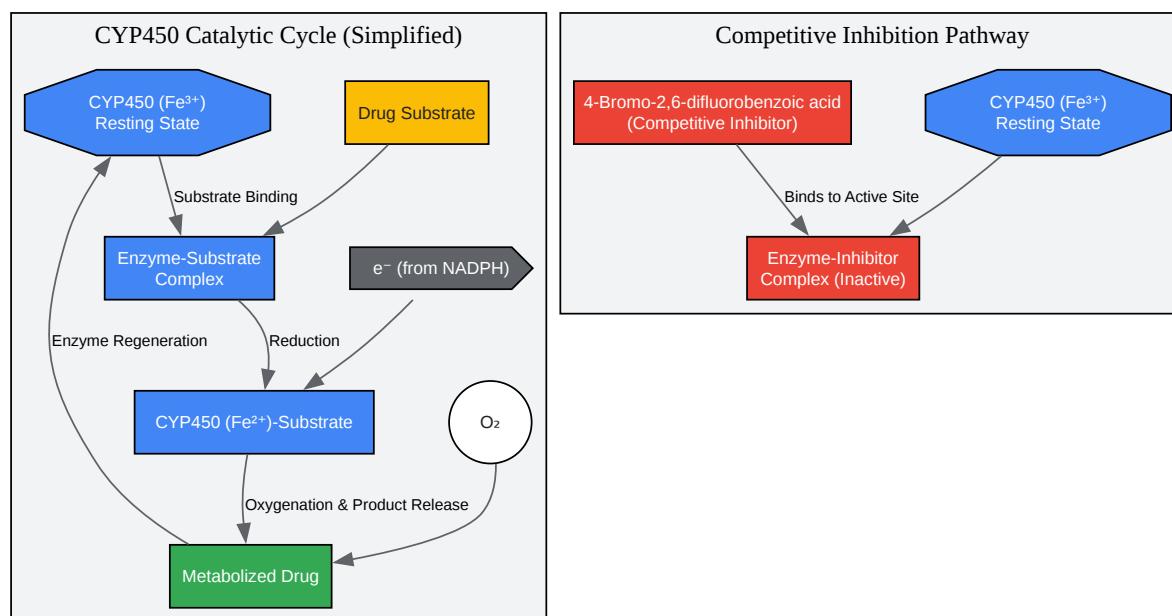
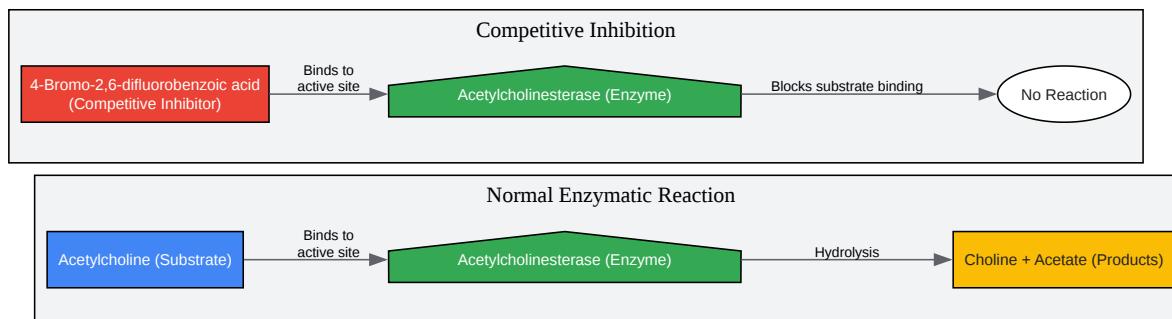
- Calibration Curve: Prepare a series of standard solutions of known concentrations of **4-Bromo-2,6-difluorobenzoic acid** in the solvent of interest. Measure the absorbance of each standard at the predetermined λ_{max} . Plot a graph of absorbance versus concentration to generate a calibration curve.
- Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1-3).
- Sample Preparation and Analysis: Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λ_{max} .
- Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Biological Interactions and Signaling Pathways

4-Bromo-2,6-difluorobenzoic acid has been identified as a competitive inhibitor of key enzymes, including acetylcholinesterase and cytochrome P450.

Competitive Inhibition of Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Competitive inhibitors of AChE bind to the active site of the enzyme, preventing the binding of acetylcholine and thus leading to an increase in its concentration in the synaptic cleft.



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